Cy2 dic18 (5)
Description
Properties
Molecular Formula |
C61H99BrN2 |
|---|---|
Molecular Weight |
940.4 g/mol |
IUPAC Name |
(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole;bromide |
InChI |
InChI=1S/C61H99N2.BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-52-62-56-48-42-40-46-54(56)60(3,4)58(62)50-38-37-39-51-59-61(5,6)55-47-41-43-49-57(55)63(59)53-45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h37-43,46-51H,7-36,44-45,52-53H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
OQYCAHZEMMBDEG-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[Br-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[Br-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Cy2 Dic18 5
Established Synthetic Routes for Cy2 dic18 (5)
The synthesis of symmetrical pentamethine cyanine (B1664457) dyes like Cy2 dic18 (5) generally follows a convergent strategy involving the preparation of heterocyclic precursors followed by their condensation with a polymethine bridge-forming reagent.
Reaction Pathways and Precursors
The core structure of Cy2 dic18 (5) is built from two N-octadecylated benzo[e]indolenine moieties. The general synthetic pathway can be outlined as follows:
Synthesis of the Heterocyclic Precursor: The synthesis begins with the Fischer indole (B1671886) synthesis, reacting a suitable hydrazine (B178648) with a ketone to form the indolenine ring system. For Cy2 dic18 (5), this would involve a benzo-annulated hydrazine to form the benzo[e]indolenine core.
N-Alkylation: The resulting benzo[e]indolenine is then N-alkylated with a long-chain alkyl halide, in this case, 1-bromooctadecane (B154017) or a similar C18 alkylating agent, to introduce the characteristic dioctadecyl chains. This reaction is typically carried out in a high-boiling point solvent.
Quaternization and Formation of the Active Methylene (B1212753) Base: One equivalent of the N-octadecylbenzo[e]indolenine is quaternized, for example, by heating with an excess of the alkylating agent, to form a reactive indoleninium salt. Another equivalent is converted to the corresponding methylene base, which possesses a reactive methylene group.
Condensation to Form the Cyanine Dye: The final step involves the condensation of the quaternized heterocyclic salt (two equivalents) with a pentamethine bridge precursor. A common reagent for this purpose is a malonaldehyde derivative, such as malonaldehyde bis(phenylimine) dihydrochloride, in the presence of a base and a dehydrating agent like acetic anhydride. This reaction joins the two heterocyclic nuclei via the five-carbon polymethine chain.
A plausible set of precursors for the synthesis of Cy2 dic18 (5) is detailed in the table below.
| Precursor | Role in Synthesis |
| Benzo[e]indolenine | The foundational heterocyclic core of the dye. |
| 1-Bromooctadecane (or similar C18 halide) | Alkylating agent to introduce the C18 lipophilic chains onto the nitrogen atoms. |
| Malonaldehyde bis(phenylimine) dihydrochloride | A common precursor that provides the five-carbon polymethine bridge. |
| Acetic Anhydride | Acts as both a solvent and a dehydrating agent during the condensation reaction. |
| Pyridine or Triethylamine | A base used to facilitate the condensation reaction. |
Optimization of Synthesis Conditions
The efficiency of Cy2 dic18 (5) synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include:
Temperature: The N-alkylation and the final condensation steps typically require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to degradation of the dye.
Reaction Time: The duration of the reaction is monitored to ensure complete consumption of the starting materials while minimizing the formation of byproducts.
Solvent: The choice of solvent is critical, especially for the condensation step. High-boiling point and polar aprotic solvents are often employed. For lipophilic dyes, solubility of the precursors and the final product must be considered.
Stoichiometry of Reactants: The molar ratios of the heterocyclic precursors and the polymethine bridge-forming reagent are carefully controlled to maximize the yield of the desired symmetrical cyanine dye and minimize the formation of side products.
| Parameter | Typical Conditions for Symmetrical Pentamethine Cyanine Synthesis | Rationale |
| Temperature | 100-150 °C | To overcome the activation energy for N-alkylation and condensation reactions. |
| Reaction Time | 2-24 hours | To allow for complete reaction while minimizing thermal degradation of the product. |
| Solvent | Pyridine, Acetic Anhydride, DMF | To dissolve reactants and facilitate the reaction; some solvents also act as reagents or catalysts. |
| Base | Triethylamine, Pyridine | To deprotonate the active methylene group and neutralize acids formed during the reaction. |
Purification and Isolation Techniques
The purification of the highly lipophilic Cy2 dic18 (5) presents unique challenges due to its tendency to aggregate in polar solvents and its strong interaction with stationary phases in chromatography. nih.gov Common purification techniques include:
Crystallization/Recrystallization: This is a primary method for purifying solid dyes. A suitable solvent system is chosen where the dye has high solubility at elevated temperatures and low solubility at room temperature or below.
Column Chromatography: Silica gel chromatography is widely used. Due to the nonpolar nature of Cy2 dic18 (5), a non-polar eluent system, such as a mixture of dichloromethane (B109758) and methanol (B129727) or hexane (B92381) and ethyl acetate, is typically employed. Gradient elution may be necessary to separate the product from impurities.
Size-Exclusion Chromatography: This technique can be effective in removing smaller impurities or unreacted precursors.
Washing: The crude product is often washed with various solvents to remove specific impurities. For instance, washing with a non-polar solvent like hexane can remove unreacted alkyl halides, while washing with a more polar solvent might remove residual salts.
Synthesis of Cy2 dic18 (5) Analogues and Derivatives
The modular nature of cyanine dye synthesis allows for the creation of a wide array of analogues and derivatives with tailored properties.
Design Principles for Structural Modification
Structural modifications of Cy2 dic18 (5) can be strategically implemented to alter its photophysical properties, solubility, and biocompatibility. Key design principles include:
Altering Alkyl Chain Length: Replacing the C18 chains with shorter or longer alkyl groups can fine-tune the lipophilicity of the dye, affecting its interaction with cellular membranes.
Modifying the Heterocyclic Nucleus: The use of different heterocyclic precursors, such as those containing electron-donating or electron-withdrawing groups on the aromatic rings, can shift the absorption and emission spectra of the dye.
Varying the Polymethine Chain Length: While Cy2 dic18 (5) has a pentamethine bridge, using precursors that provide shorter (trimethine) or longer (heptamethine) bridges will result in dyes with significantly different absorption and emission wavelengths (blue-shifted for shorter chains, red-shifted for longer chains).
Introduction of Functional Groups: Incorporating reactive functional groups, such as carboxylic acids, amines, or thiols, into the dye structure allows for covalent conjugation to biomolecules. This is often achieved by using a functionalized precursor in the initial synthesis.
Targeted Functionalization Strategies (e.g., N-hydroxysuccinimide (NHS) ester incorporation)
For biological labeling applications, it is often necessary to introduce a reactive moiety that can form a stable covalent bond with a target biomolecule. The N-hydroxysuccinimide (NHS) ester is a popular choice for reacting with primary amines on proteins and other molecules. glenresearch.comnih.gov
To prepare an NHS ester derivative of a Cy2 dic18 (5) analogue, a carboxylic acid functionality must first be incorporated into the dye structure. This can be achieved by:
Using a Carboxylated Precursor: One of the heterocyclic precursors can be synthesized with a carboxylic acid group, for example, on the aromatic ring or at the end of an alkyl chain attached to the nitrogen atom.
Post-Synthetic Modification: A precursor with a suitable functional group (e.g., an alcohol or an amine) can be incorporated into the dye, which is then chemically modified to introduce a carboxylic acid.
Once the carboxylic acid-containing cyanine dye is synthesized and purified, it can be converted to the corresponding NHS ester. This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide (B86325) (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)).
The general reaction is as follows:
Dye-COOH + NHS + Coupling Agent → Dye-CO-NHS + Byproducts
The resulting NHS ester is a reactive compound that can be used to label proteins, antibodies, and other amine-containing molecules for various bio-imaging and detection assays. The reaction conditions for NHS ester formation, such as solvent (typically an anhydrous aprotic solvent like DMF or DMSO) and temperature, are controlled to maximize the yield and prevent hydrolysis of the active ester. d-nb.info
Exploration of Lipophilic and Sulfonated Variants of Cyanine Dyes
The versatility of cyanine dyes, such as those related to the Cy5 scaffold, is significantly enhanced through the synthesis of lipophilic and sulfonated variants. These modifications primarily address the solubility of the dyes, tailoring them for specific applications in diverse environments, from labeling biomolecules in aqueous solutions to integration into lipid membranes.
Non-sulfonated cyanine dyes are inherently more lipophilic due to the absence of charged sulfonate groups. This characteristic necessitates the use of organic co-solvents, typically 5-20% DMF or DMSO, when labeling biomolecules in aqueous buffers. lumiprobe.com The dye is first dissolved in the organic solvent before being introduced to the solution containing the target molecule, such as a protein or nucleic acid. lumiprobe.com
Conversely, sulfonated cyanine dyes, including sulfo-Cy5, are highly water-soluble. lumiprobe.comlumiprobe.com This hydrophilicity is imparted by the presence of one or more sulfonate (SO₃⁻) groups. The enhanced water solubility of these dyes eliminates the need for organic co-solvents during labeling procedures, which is particularly advantageous when working with sensitive proteins that could be denatured by solvents like DMF or DMSO. lumiprobe.com Furthermore, the charged sulfonate groups help to reduce the aggregation of dye molecules, both in solution and on heavily labeled conjugates. lumiprobe.com
The choice between a lipophilic (non-sulfonated) and a sulfonated cyanine dye often depends on the specific experimental requirements. While their spectral properties are nearly identical, their solubility differences are a key consideration. lumiprobe.com For instance, a lipid-modified variant, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(sulfo-Cyanine5) (18:0 Sulfo-Cyanine 5 PE), incorporates a far-red fluorescent dye into a phospholipid structure, making it ideal for visualizing cell membranes. avantiresearch.com
| Feature | Lipophilic (Non-Sulfonated) Variants | Sulfonated Variants |
| Solubility | Low aqueous solubility; requires organic co-solvents (DMF, DMSO). lumiprobe.com | High water solubility. lumiprobe.comlumiprobe.com |
| Labeling | Suitable for soluble proteins, peptides, and oligonucleotides. lumiprobe.commedchemexpress.com | Ideal for sensitive proteins prone to denaturation by organic solvents. lumiprobe.com |
| Aggregation | More prone to aggregation in aqueous environments. lumiprobe.com | Reduced aggregation due to charged sulfonate groups. lumiprobe.com |
| Applications | General biomolecule labeling. lumiprobe.commedchemexpress.com | Labeling in aqueous buffers without co-solvents, nanoparticle applications. lumiprobe.com |
Challenges and Innovations in Cy2 dic18 (5) Chemical Synthesis
The chemical synthesis of cyanine dyes, including complex and modified structures, presents several challenges that have spurred innovative methodological advancements. A primary difficulty in traditional cyanine dye synthesis is the harsh reaction conditions often required. nih.govresearchgate.net For example, the N-alkylation step to form the aza-heterocycle salt typically necessitates high temperatures, which can lead to the decomposition of sensitive functional groups that may be desired in the final molecule. nih.govresearchgate.net
Another significant hurdle is the purification of the final dye product. The synthesis often results in a mixture of symmetric and asymmetric dyes, as well as other side products. nih.gov Separating these components can be complex and frequently requires chromatographic techniques like reversed-phase chromatography (RPC) or preparative high-performance liquid chromatography (HPLC), which can be time-consuming and difficult to scale up. nih.gov
To address these challenges, researchers have developed innovative synthetic strategies. One of the most effective is a modular approach. nih.govresearchgate.net This method defers the introduction of delicate or specific functional groups to the final steps of the synthesis. nih.govresearchgate.net By doing so, these sensitive moieties are not exposed to the high temperatures and harsh reagents used in the initial condensation reactions, thus preventing their degradation. nih.govresearchgate.net
This modular synthesis often begins with a commercially available indolenine derivative to create a more stable precursor. nih.govresearchgate.net For instance, a carboxy-indolium precursor can be synthesized and purified under milder conditions. nih.gov The subsequent condensation reactions to form the cyanine backbone can then be carried out, followed by the attachment of the desired functional groups. This approach not only protects the functional groups but can also simplify purification by leveraging the pH- and functional group-dependent solubility of the intermediates and the final dye. nih.govresearchgate.net This allows for purification by extraction and precipitation, deferring more complex chromatographic methods until the very last step, if needed at all. nih.govresearchgate.net Such innovations have made the synthesis of diverse and complex heterobifunctional cyanine dyes more efficient and scalable. nih.govresearchgate.net
| Challenge | Traditional Approach | Innovative Solution |
| Functional Group Stability | High temperatures during N-alkylation risk decomposition of sensitive groups. nih.govresearchgate.net | Modular synthesis that introduces functional groups in the final step under milder conditions. nih.govresearchgate.net |
| Purification | Complex mixtures requiring preparative HPLC or RPC for separation. nih.gov | Optimized workup based on pH- and functional group-dependent solubility, deferring chromatography. nih.govresearchgate.net |
| Scalability | Large-scale purification by chromatography is often impractical. nih.gov | Modular approach allows for larger-scale synthesis with simplified purification steps. nih.gov |
Advanced Analytical Characterization of Cy2 Dic18 5
Spectroscopic Analysis of Cy2 dic18 (5) and its Derivatives
Spectroscopic analysis provides a window into the electronic and vibrational states of a molecule. For a complex dye like Cy2 dic18 (5), a multi-faceted approach using various spectroscopic techniques is necessary to build a complete picture of its molecular properties.
Time-resolved spectroscopy techniques are essential for studying the dynamics of excited states in fluorescent dyes. These methods monitor the decay of fluorescence over time after excitation by a short pulse of light, providing information on the excited-state lifetime. For carbocyanine dyes like Cy2 dic18 (5), excited-state lifetimes are typically short, often in the range of a few nanoseconds. fishersci.com The fluorescence lifetime of Cy2 dic18 (5) is sensitive to its environment; for instance, when incorporated into a lipid membrane, its quantum yield increases, and its lifetime may change compared to its state in an isotropic solvent. aatbio.com Detailed studies using techniques like Time-Correlated Single Photon Counting (TCSPC) would be required to precisely measure the fluorescence lifetime of Cy2 dic18 (5) in various environments and to probe dynamic processes such as quenching or energy transfer.
Ultrafast spectroscopic techniques, such as pump-probe spectroscopy and two-dimensional electronic spectroscopy (2DES), can resolve molecular processes occurring on femtosecond to picosecond timescales. nih.gov Upon photoexcitation, cyanine (B1664457) dyes can undergo rapid internal conversion and vibrational relaxation. The extensive conjugated π-electron system of Cy2 dic18 (5) suggests that it would exhibit complex electronic dynamics, while the flexible polymethine chain and long alkyl tails would contribute to rapid vibrational energy dissipation. These ultrafast dynamics are fundamental to the dye's function as a fluorescent probe. aps.org While specific ultrafast studies on Cy2 dic18 (5) are not widely available in public literature, analysis of similar chromophores shows that such techniques can reveal detailed information about solvent relaxation and vibrational modes that are strongly coupled to the electronic excitation. nih.gov
Non-linear spectroscopy probes the interaction of molecules with intense laser light, providing information inaccessible through linear absorption or fluorescence spectroscopy. purdue.edu Techniques like two-photon absorption spectroscopy, second-harmonic generation (SHG), and coherent anti-Stokes Raman scattering (CARS) are powerful tools. The large conjugated system and charge separation in the excited state of Cy2 dic18 (5) suggest it likely possesses significant non-linear optical properties. For similar dye molecules, non-linear techniques have been used to understand electronic coupling and energy transfer pathways. However, specific data regarding the non-linear spectroscopic characterization of Cy2 dic18 (5) remains a specialized research area.
Vibrational spectroscopy techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy provide a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds. edinst.com These two methods are complementary; IR spectroscopy is sensitive to vibrations that change the molecule's dipole moment, while Raman spectroscopy detects vibrations that alter its polarizability. edinst.comjasco-global.com
For Cy2 dic18 (5), FTIR spectroscopy would be expected to show strong bands corresponding to the C-H stretching of the long alkyl chains and the gem-dimethyl groups, as well as complex bands from the aromatic C=C stretching of the indolenine rings and the C=C and C-N stretching of the polymethine chain. Raman spectroscopy would be particularly effective for analyzing the conjugated polymethine chain, as the polarizability of this system changes significantly during vibration. researchgate.net The analysis of these spectra can confirm the functional groups present and provide insights into the molecular structure, though detailed spectral assignments for Cy2 dic18 (5) are not broadly published. americanpharmaceuticalreview.com
NMR spectroscopy is a powerful tool for determining the detailed three-dimensional structure and conformational dynamics of molecules in solution. cnr.it However, the structural analysis of a molecule as complex and flexible as Cy2 dic18 (5) presents significant challenges. The two long, flexible octadecyl chains can adopt a multitude of conformations. Furthermore, the polymethine bridge can exist as various cis/trans isomers, leading to conformational heterogeneity. nih.gov
A 1H NMR spectrum would be complex, with signals from the aromatic protons, the polymethine chain protons, and overlapping signals from the numerous methylene (B1212753) and methyl groups of the alkyl chains and the indolenine core. Advanced 2D NMR techniques, such as COSY and NOESY, could help establish connectivity and spatial proximities between protons. mdpi.com However, due to the molecule's high flexibility, obtaining a single, well-defined solution structure is unlikely. nih.gov Instead, NMR data would likely reflect an average of the most populated conformers in solution. mdpi.com
Mass Spectrometry-Based Characterization of Cy2 dic18 (5)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For Cy2 dic18 (5), high-resolution mass spectrometry would confirm its molecular formula (C67H103ClN2O3S) by providing a highly accurate mass measurement of its molecular ion. biotium.comabbkine.comnih.gov
Tandem mass spectrometry (MS/MS) can be used for structural elucidation by fragmenting the parent ion and analyzing the resulting product ions. ulisboa.pt For Cy2 dic18 (5), fragmentation would likely occur along the flexible alkyl chains through characteristic losses of alkyl fragments. Cleavage within the polymethine chain or fragmentation of the indolenine rings could also provide structural information. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable for ionizing this large, charged molecule for MS analysis. tytlabs.co.jp
Compound Name Reference
High-Resolution Mass Spectrometry (HRMS) for Molecular and Variant Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of molecular weights, enabling the confident identification of compounds and their variants. nih.govresearchgate.netthermofisher.com In the analysis of Cy2 dic18 (5), HRMS provides critical data for confirming its elemental composition and identifying any potential isoforms or degradation products. The high resolving power of modern mass spectrometers, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments, allows for the differentiation of molecules with very small mass differences, which is essential for unambiguous identification in complex samples. nih.govmdpi.com
Typically, a sample of Cy2 dic18 (5) is introduced into the mass spectrometer, often after separation by a chromatographic technique, and ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) with high precision. The accurate mass measurement obtained can be used to calculate the elemental formula, providing a high degree of confidence in the compound's identity. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecule and obtain structural information, further confirming the identity and characterizing any variants.
Table 1: Representative HRMS Data for Cy2 dic18 (5)
| Parameter | Observed Value | Theoretical Value | Mass Accuracy (ppm) |
| Molecular Formula | C₅₀H₆₈N₄O₅ | C₅₀H₆₈N₄O₅ | < 5 |
| Monoisotopic Mass | 812.5190 | 812.5188 | < 1 |
| Adduct | [M+H]⁺ | [M+H]⁺ | - |
Note: The data presented in this table is illustrative and represents typical results obtained in HRMS analysis.
Isothermal Titration Calorimetry (ITC) for Binding Interactions
Isothermal Titration Calorimetry (ITC) is a biophysical technique used to directly measure the heat changes that occur during biomolecular interactions. nih.govwikipedia.org This method allows for the determination of key thermodynamic parameters of binding, including the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction. nih.govharvard.edu For Cy2 dic18 (5), ITC can be employed to study its binding to target molecules, providing insights into the forces driving the interaction.
In a typical ITC experiment, a solution of Cy2 dic18 (5) is titrated into a solution of its binding partner in the sample cell of a microcalorimeter. wikipedia.org The heat released or absorbed upon binding is measured and plotted against the molar ratio of the reactants. The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters.
Table 2: Thermodynamic Parameters of Cy2 dic18 (5) Binding Determined by ITC
| Parameter | Value |
| Binding Affinity (KD) | 100 nM |
| Stoichiometry (n) | 1:1 |
| Enthalpy (ΔH) | -15 kcal/mol |
| Entropy (ΔS) | -10 cal/mol·K |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an ITC experiment.
Chromatographic and Electrophoretic Techniques for Cy2 dic18 (5)
Chromatographic and electrophoretic techniques are fundamental for the separation, purification, and analysis of chemical compounds.
High-Performance Liquid Chromatography (HPLC) and Related Methods (e.g., SEC-HPLC, RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating components of a mixture. hamiltoncompany.comnajah.eduresearchgate.net For the analysis of Cy2 dic18 (5), different HPLC modes can be utilized. Reversed-Phase HPLC (RP-HPLC) is often the method of choice for separating non-polar to moderately polar compounds, where a non-polar stationary phase is used with a polar mobile phase. Size-Exclusion HPLC (SEC-HPLC) separates molecules based on their size in solution and is useful for assessing the aggregation state of Cy2 dic18 (5).
The purity of Cy2 dic18 (5) can be readily assessed by HPLC, with the area under the peak corresponding to the compound being proportional to its concentration. By coupling HPLC with a mass spectrometer (LC-MS), both separation and identification can be achieved in a single run.
Capillary Electrophoresis (CE) and Gel Electrophoresis (e.g., Difference Gel Electrophoresis (DIGE))
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. wikipedia.orgsciex.comagilent.com CE offers advantages such as high resolution, short analysis times, and low sample consumption. For charged variants of Cy2 dic18 (5), CE can provide excellent separation. Capillary Gel Electrophoresis (CGE), a variant of CE, can be used to separate molecules based on their size, similar to traditional gel electrophoresis. sciex.comnih.gov
While Difference Gel Electrophoresis (DIGE) is primarily used for the differential analysis of protein samples, the principles of fluorescent labeling and electrophoretic separation are relevant to the analysis of fluorescent compounds like Cy2, which is a cyanine dye. fsu.edu
Microscopic and Imaging Techniques for Material Characterization
Optical Microscopy
Optical microscopy provides a direct visualization of the material properties of a compound. For Cy2 dic18 (5), techniques such as fluorescence microscopy can be particularly informative, given that "Cy2" denotes a cyanine dye known for its fluorescent properties. fsu.edu By observing the fluorescence emission of Cy2 dic18 (5) under a microscope, information about its distribution in a sample, its aggregation state, and its interaction with other materials can be obtained. Electro-optical microscopy could also be employed to study the behavior of the dye-doped membranes. nih.gov
Table 3: Summary of Analytical Techniques for Cy2 dic18 (5) Characterization
| Technique | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight, elemental composition, identification of variants. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity, enthalpy, entropy, and stoichiometry of interactions. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of isomers and impurities, quantification. |
| Capillary Electrophoresis (CE) | Separation of charged variants, high-efficiency analysis. |
| Optical Microscopy | Visualization of material properties, fluorescence imaging. |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information of sample surfaces at the nanometer scale. parksystems.com In the context of chemical compounds, AFM is utilized to visualize the morphology and organization of molecules on a substrate. For a novel or complex compound like Cy2 dic18 (5), AFM could be employed to study its self-assembly characteristics, film-forming properties, and to measure nanomechanical properties.
Research findings from AFM studies would typically include high-resolution images of the compound on a surface, revealing details about its aggregation state, such as the formation of monolayers, bilayers, or other complex nanostructures. Quantitative data can be extracted from these images, such as the height, width, and periodicity of the observed structures.
AFM Imaging Parameters for Molecular Analysis
| Parameter | Typical Value/Range | Purpose |
| Scan Rate | 0.5 - 2 Hz | To balance imaging speed and quality, minimizing sample damage. |
| Imaging Mode | Tapping Mode / PeakForce Tapping | To reduce lateral forces and preserve delicate molecular structures. |
| Cantilever Type | Silicon Nitride (Si3N4) | Chosen for its appropriate spring constant and resonant frequency for imaging soft matter. |
| Setpoint | Minimized to pico- to nano-newtons | To ensure gentle interaction between the AFM tip and the sample. |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the microstructure of materials at high magnifications. SEM provides detailed topographical and compositional information of the sample's surface, while TEM allows for the analysis of the internal structure of thin specimens.
For the characterization of Cy2 dic18 (5), SEM could be used to study the morphology of larger aggregates or crystalline forms of the compound. It can reveal information about the size, shape, and surface texture of particles in the micrometer to nanometer range. Energy-dispersive X-ray spectroscopy (EDS), often coupled with SEM, can provide elemental analysis of the sample. nih.govaaqr.org
TEM, with its higher resolution, would be instrumental in observing the nanoscale organization of Cy2 dic18 (5). It could be used to visualize the structure of self-assembled nanomaterials, such as vesicles, nanotubes, or nanofibers, formed by the compound. Cryogenic TEM (cryo-TEM) is particularly useful for observing the native state of hydrated biological or soft-matter samples by flash-freezing them. nih.govmdpi.com
Typical Electron Microscopy Findings for Organic Nanomaterials
| Technique | Information Obtained | Example Findings for a Self-Assembling Compound |
| SEM | Particle size, shape, and surface morphology | Observation of spherical micro-aggregates or crystalline needles. |
| TEM | Internal structure, nanoscale morphology | Visualization of bilayer vesicles or hollow nanotubes with specific diameters. |
| Cryo-TEM | Native state morphology in solution | Confirmation of lamellar structures or other solution-phase assemblies. |
X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS)
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the crystalline sample, one can determine the lattice parameters of the crystal and the arrangement of atoms within it. For Cy2 dic18 (5), XRD would be crucial in identifying its crystalline phases, determining the degree of crystallinity, and elucidating its packing arrangement in the solid state.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. carleton.eduresearchgate.net XPS analysis of Cy2 dic18 (5) would provide a detailed understanding of its surface chemistry. nih.gov It can identify the constituent elements and their atomic concentrations on the sample's surface. High-resolution scans of individual elemental peaks can reveal information about the chemical bonding and oxidation states of the atoms. nih.gov
Expected Spectroscopic and Diffraction Data for Cy2 dic18 (5)
| Technique | Parameter Measured | Information Derived |
| XRD | Diffraction angle (2θ) and intensity | Crystal structure, phase identification, and crystallinity. |
| XPS | Binding energy of photoelectrons | Elemental composition, and chemical and electronic states of surface atoms. |
Theoretical and Computational Chemistry Studies of Cy2 Dic18 5
Quantum Chemical Approaches
Quantum chemical methods are utilized to elucidate the electronic structure and properties of Cy2 dic18 (5) by solving the Schrödinger equation or approximations thereof.
Ab Initio Methods
Ab initio methods, meaning "from the beginning," rely solely on fundamental physical constants and the molecular structure, without empirical parameters. For Cy2 dic18 (5), these methods would be employed to calculate highly accurate electronic wave functions and energies. This could involve basis sets of varying quality to determine properties like molecular geometry, vibrational frequencies, and ionization potentials. The accuracy of ab initio methods makes them suitable for benchmarking more approximate techniques.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that calculates the electronic structure of many-body systems, such as molecules. For Cy2 dic18 (5), DFT calculations would typically be performed to determine its ground-state electronic configuration, molecular geometry, and electronic properties. Various functionals (e.g., B3LYP, PBE) and basis sets would be tested to achieve a balance between accuracy and computational cost. DFT is particularly valuable for predicting properties like excitation energies, charge distributions, and reaction pathways.
Potential Data Table: DFT Calculation Results (Illustrative)
| Property | Calculated Value (Unit) | Method/Functional | Basis Set | Reference |
| Optimized Geometry | N/A | DFT | XYZ | |
| HOMO Energy | -X.XX eV | DFT | XYZ | |
| LUMO Energy | -Y.YY eV | DFT | XYZ | |
| Band Gap | Z.ZZ eV | DFT | XYZ | |
| Dipole Moment | W.WW D | DFT | XYZ |
Note: The data in this table is illustrative and represents typical outputs from DFT calculations. Specific values for Cy2 dic18 (5) would be derived from actual research findings.
Semiempirical Methods
Semiempirical methods offer a computationally less expensive alternative to ab initio and DFT methods by incorporating empirical parameters derived from experimental data. For Cy2 dic18 (5), these methods could be used for initial geometry optimizations, exploring conformational spaces, or calculating properties for larger molecular systems where full ab initio or DFT calculations might be prohibitive. Examples include AM1, PM3, or MNDO methods.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide insights into the three-dimensional structure and dynamic behavior of molecules, as well as their interactions and properties.
Design and Optimization of Molecular Structures
Molecular modeling is crucial for the rational design and optimization of molecular structures like Cy2 dic18 (5). This involves using computational tools to build initial molecular models, predict their stability, and refine their geometries to achieve desired characteristics. Structure optimization aims to find the lowest energy conformation of the molecule, which is essential for predicting its physical and chemical properties accurately. This process often involves exploring various conformers and selecting the most stable one.
Potential Data Table: Molecular Structure Optimization Parameters (Illustrative)
| Structural Feature | Bond Length (Å) | Bond Angle (°) | Torsional Angle (°) | Computational Method | Reference |
| C-C Bond | 1.54 | 109.5 | N/A | Molecular Mechanics | |
| C=C Bond | 1.34 | 120.0 | N/A | DFT | |
| C-N Bond | 1.47 | 110.0 | N/A | DFT |
Note: The data in this table is illustrative and represents typical parameters obtained from molecular structure optimization. Specific values for Cy2 dic18 (5) would be derived from actual research findings.
Prediction of Photophysical Properties and Optical Systems
Computational methods are extensively used to predict the photophysical properties of molecules, which are critical for applications in optics and materials science. For Cy2 dic18 (5), this would involve calculating properties such as absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. These predictions are often achieved by employing time-dependent DFT (TD-DFT) or other excited-state calculation methods. Understanding these properties helps in designing materials for specific optical applications, such as organic light-emitting diodes (OLEDs), sensors, or fluorescent probes.
Potential Data Table: Predicted Photophysical Properties (Illustrative)
| Property | Predicted Value | Computational Method | Solvent Effect | Reference |
| Absorption Max (nm) | 550 | TD-DFT | Implicit | |
| Emission Max (nm) | 570 | TD-DFT | Implicit | |
| Fluorescence Quantum Yield | 0.75 | TD-DFT | Explicit | |
| Excited State Lifetime (ns) | 2.1 | TD-DFT | Explicit |
Note: The data in this table is illustrative and represents typical predicted photophysical properties. Specific values for Cy2 dic18 (5) would be derived from actual research findings.
Compound List:
Cy2 dic18 (5)
Energy and Charge Transfer Mechanisms
While specific research findings for "Cy2 dic18 (5)" on energy and charge transfer mechanisms are not directly available in the provided snippets, the broader class of cyanine (B1664457) dyes is known to exhibit phenomena related to these processes. Cyanine dyes, in general, are utilized in optical imaging and can be engineered based on energy transfer mechanisms for sensing applications digitellinc.com. Förster Resonance Energy Transfer (FRET) and Through-Bond Energy Transfer (TBET) are key mechanisms by which cyanine dyes can transfer energy, as seen in studies involving Cy5 and Cy7 dyes digitellinc.com. These mechanisms are crucial for applications such as ratiometric sensing. The efficiency of energy transfer can be influenced by factors like the relative orientation of fluorophores and their environment nih.gov. Furthermore, the concept of energy transfer in nanoscale systems, where energy can be efficiently transferred from a host polymer to acceptor dye molecules, is well-established 20.210.105. Charge transfer mechanisms are fundamental in various chemical and physical processes, including photocatalysis and molecular electronics, where understanding electron and proton pathways is critical nih.govcas.cnmdpi.comresearchgate.netrsc.org.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules, including their fluctuations and conformational changes nih.govresearchgate.net. These simulations are applied across chemical physics, materials science, and biophysics to understand molecular organization, dynamics, and interactions researchgate.net. In drug discovery, MD simulations are employed to identify binding sites, enhance virtual screening, and predict binding energies, offering atomic details of protein-ligand interactions nih.govfrontiersin.org. While specific MD simulation results for "Cy2 dic18 (5)" are not detailed in the provided results, the general application of MD simulations in understanding molecular behavior and interactions is well-documented nih.govresearchgate.netfrontiersin.orgarxiv.org. For instance, MD simulations have been used to study dye orientations and their interactions with DNA, influencing excitonic properties nih.gov.
Data-Driven and Machine Learning Approaches in Cy2 dic18 (5) Research
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Cy2 Dic18 5
Elucidation of Structural Determinants for Activity
The biological or photophysical activity of dicarbocyanine dyes is intricately linked to their specific structural features. SAR studies systematically modify the molecular structure to identify key components responsible for the observed activity.
Table 1: Impact of Polymethine Chain Length on the Conformational Flexibility and Activity of Dicarbocyanine Dyes
| Polymethine Chain Length (n) | Conformational Flexibility | Predominant Interaction Mode | Relative Activity |
| 1 (Monomethine) | Low | Intercalation | Moderate |
| 2 (Dicarbocyanine) | Moderate | Groove Binding/Intercalation | High |
| 3 (Tricarbocyanine) | High | Groove Binding | Moderate-High |
Note: This table presents representative data illustrating general trends observed in cyanine (B1664457) dyes.
The introduction of various functional groups onto the heterocyclic rings or the polymethine chain of DiC2(5) can significantly modulate its activity. researchgate.net These modifications can alter the electronic properties, solubility, and steric profile of the molecule.
For instance, electron-withdrawing groups, such as cyano (-CN) or fluoro (-F) substituents, on the aromatic rings can enhance the photostability of cyanine dyes. rsc.org This is attributed to a reduction in the electron density of the polymethine chain, making it less susceptible to photo-oxidative degradation. nih.gov Conversely, electron-donating groups, like methoxy (-OCH3), may decrease the quantum yield and photostability. rsc.org The nature and position of substituents are pivotal in designing cyanine dyes with tailored properties for specific applications. acs.org
Table 2: Effect of Substituents on the Photophysical Properties of a Dicarbocyanine Dye Core
| Substituent (R) | Position | Electron-donating/withdrawing | Quantum Yield (ΦF) | Photostability (t1/2) |
| -H | - | Neutral | 0.25 | 1.5 h |
| -CN | 5,5' | Withdrawing | 0.35 | 4.0 h |
| -OCH3 | 5,5' | Donating | 0.10 | 0.8 h |
| -F | 6,6' | Withdrawing | 0.30 | 3.5 h |
Note: This table provides illustrative data based on established SAR principles for cyanine dyes.
Both hydrophobic and electrostatic forces play a significant role in the binding of DiC2(5) to its molecular targets. nih.gov The aromatic heterocyclic rings contribute to hydrophobic interactions, while any charged groups, such as sulfonates, or the delocalized positive charge of the cyanine core, govern electrostatic interactions. nih.govrsc.org
The interplay between these forces is crucial. For example, in the interaction of cyanine dyes with lipid membranes, long-range electrostatic forces often guide the initial association of the dye with the membrane surface, while subsequent hydrophobic interactions with the lipid tails help to stabilize the binding. nih.gov The balance of these interactions can be fine-tuned by introducing specific substituents. For instance, adding sulfonate groups increases aqueous solubility and can enhance electrostatic attraction to positively charged sites on a target molecule. alfa-chemistry.com
Development of QSAR Models for Predictive Analysis
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are powerful tools for predicting the activity of novel compounds and for guiding the design of more potent and specific molecules.
The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for a set of molecules with known activities. frontiersin.org These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. nih.gov Feature selection methods are then employed to identify the most relevant descriptors that correlate with the biological activity. nih.gov
Once a model is built, it must be rigorously validated to ensure its predictive power. nih.gov Internal validation techniques, such as leave-one-out cross-validation, assess the model's robustness. External validation, using an independent test set of compounds, is crucial to confirm the model's ability to predict the activity of new, unseen molecules. frontiersin.org The Organization for Economic Cooperation and Development (OECD) has established stringent guidelines for the development and validation of QSAR models for regulatory purposes. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR Models for Dyes
| Descriptor Class | Examples | Property Encoded |
| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, Polarity |
| Steric/Topological | Molecular Weight, Surface Area, Shape Indices | Size, Shape |
| Hydrophobic | LogP | Lipophilicity |
| Quantum Chemical | Partial charges, Electrostatic potential | Charge distribution |
A critical aspect of any QSAR model is its applicability domain (AD). wikipedia.org The AD defines the chemical space for which the model's predictions are considered reliable. wikipedia.orgtum.de Predictions for compounds that fall outside the AD are considered extrapolations and have a higher degree of uncertainty. wikipedia.org Various methods, including those based on descriptor ranges, geometric distances, and probability density, are used to define the AD. wikipedia.org
Furthermore, a good QSAR model should not only be predictive but also interpretable. frontiersin.org The selected descriptors should, if possible, provide insight into the underlying mechanism of action. For example, if a QSAR model for a series of dicarbocyanine dyes highlights the importance of a particular electrostatic descriptor, it suggests that electrostatic interactions are a key driver of the observed activity. This understanding can then guide the rational design of new compounds with improved properties. frontiersin.org
Correlations Between Structural Modifications and Biological Interactions
The biological interactions of the lipophilic carbocyanine dye, Cy2 dic18 (5), are intrinsically linked to its molecular architecture. As a member of the cyanine dye family, its structure can be deconstructed into three key components: the heterocyclic nuclei, the polymethine bridge, and the N-alkyl side chains. Modifications to any of these regions can significantly alter its photophysical properties, aggregation behavior, and interactions with biological targets such as cell membranes and nucleic acids. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies on carbocyanine dyes, as a class, provide a framework for understanding how the specific features of Cy2 dic18 (5) contribute to its biological function.
Influence of the Heterocyclic System
The nature of the heterocyclic rings (e.g., benzothiazole, benzoxazole, or indole (B1671886) derivatives) in carbocyanine dyes plays a crucial role in determining their electronic and steric properties. While the "Cy2" nomenclature is a general descriptor, the specific heterocycle influences the dye's absorption and emission spectra, as well as its potential for specific interactions with biological macromolecules. For instance, the choice of heterocycle can affect the dye's ability to inhibit the aggregation of proteins like tau, a key factor in neurodegenerative diseases nih.gov.
Impact of the Polymethine Chain Length
The polymethine bridge, the conjugated chain of carbons connecting the two heterocyclic nuclei, is a defining feature of cyanine dyes. The "(5)" in Cy2 dic18 (5) indicates a pentamethine chain. The length of this chain is a primary determinant of the dye's spectral properties. Generally, extending the length of the polymethine chain leads to a bathochromic (red) shift in both the absorption and emission maxima acs.org. This relationship is fundamental to the design of fluorescent probes for different biological imaging applications.
The following table illustrates the typical effect of polymethine chain length on the spectral properties of symmetrical carbocyanine dyes.
| Number of Methine Carbons | Typical Absorption Max (nm) | Typical Emission Max (nm) |
| 1 | ~420 | ~450 |
| 3 | ~550 | ~570 |
| 5 | ~650 | ~670 |
| 7 | ~750 | ~780 |
Note: The exact wavelengths are dependent on the solvent and the specific heterocyclic nuclei.
Beyond spectral tuning, the polymethine chain length can also influence the dye's binding affinity and mode of interaction with nucleic acids. Shorter chain cyanines may favor intercalation, while longer chains might exhibit groove-binding tendencies nih.govnih.gov.
Role of the N-Alkyl Chains
The "dic18" in Cy2 dic18 (5) signifies the presence of two C18 (octadecyl) alkyl chains, one on each nitrogen atom of the heterocyclic systems. These long alkyl chains are the primary contributors to the dye's high lipophilicity, or affinity for nonpolar environments thermofisher.comlumiprobe.com. This property is crucial for its partitioning into and anchoring within the lipid bilayers of cell membranes thermofisher.com.
The length of the N-alkyl chains significantly impacts several aspects of the dye's behavior:
Membrane Affinity and Dynamics: The long C18 chains ensure stable insertion into the hydrophobic core of the plasma membrane, making Cy2 dic18 (5) an effective membrane stain thermofisher.com. The length of these chains can influence the dye's lateral diffusion within the membrane thermofisher.com.
Aggregation: The N-alkyl chain length is a critical factor in the self-aggregation of cyanine dyes in aqueous solutions nih.gov. Longer alkyl chains can promote the formation of J-aggregates, which have distinct spectral properties compared to the monomeric dye nih.gov.
Biological Activity: In some contexts, the length of the alkyl chains can influence specific biological activities. For example, in a study of carbocyanine dyes as inhibitors of the mitochondrial electron transport chain, no simple correlation was found between the side-chain length and inhibitory capacity, suggesting complex interactions with membrane-bound protein complexes nih.gov.
The table below summarizes the general influence of N-alkyl chain length on the properties of carbocyanine dyes.
| N-Alkyl Chain Length | Lipophilicity | Tendency for J-Aggregation | Membrane Anchoring |
| Short (e.g., C2-C3) | Low | Low | Weak |
| Medium (e.g., C8-C12) | Moderate | Moderate | Moderate |
| Long (e.g., C16-C18) | High | High | Strong |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models for lipophilic dyes like Cy2 dic18 (5) often focus on predicting their localization and behavior within cell membranes. These models typically use descriptors such as the logarithm of the octanol-water partition coefficient (log P) to quantify lipophilicity, along with measures of amphiphilicity nih.gov. For a molecule like Cy2 dic18 (5), its high calculated log P value would predict strong partitioning into the hydrophobic core of membranes, consistent with its use as a membrane tracer nih.gov.
Such models can help in the rational design of new fluorescent probes with optimized properties for specific biological applications, such as improved retention in the plasma membrane and reduced internalization nih.gov.
Mechanism of Action and Molecular Interactions of Cy2 Dic18 5
Molecular Binding and Intercalation Mechanisms
The binding mechanisms of Cy2 dic18 (5) are characterized by its interaction with nucleic acids and other biomolecules, influencing its fluorescent properties and cellular behavior.
Interaction with Nucleic Acids (e.g., DNA Intercalation)
Cy2 dic18 (5), like other cyanine (B1664457) dyes, is known to interact with double-helical DNA medchemexpress.commedchemexpress.commedchemexpress.comnih.gov. This interaction primarily occurs through intercalation, a process where the planar structure of the dye inserts itself between the stacked base pairs of the DNA double helix medchemexpress.commedchemexpress.commedchemexpress.comnih.govpatsnap.com. This intercalation can lead to structural changes in the DNA, such as unwinding and elongation, and often results in an enhanced fluorescence emission upon binding medchemexpress.commedchemexpress.comnih.govpatsnap.com. The binding affinity of Cy2 dic18 (5) for nucleic acids is reported to be high, making it suitable for DNA/RNA labeling applications smolecule.com. While intercalation is a primary mode of interaction, some cyanine dyes can also engage in groove binding with DNA nih.gov.
Binding to Biomolecules (e.g., Proteins, Lipid Bilayers)
Beyond nucleic acids, Cy2 dic18 (5) is also described as a common fluorescent marker for biomolecules that can interact with various cellular components medchemexpress.commedchemexpress.commedchemexpress.cn. Its lipophilic nature suggests interactions with lipid bilayers, a characteristic shared with other long-chain carbocyanine dyes like DiI, DiO, DiD, and DiR, which are used for membrane labeling thermofisher.commedchemexpress.com. These lipophilic dyes diffuse laterally within the plasma membrane, enabling the staining of entire cells thermofisher.com. While specific details on Cy2 dic18 (5)'s protein binding are not extensively detailed in the provided search results, its general classification as a biomolecule marker implies potential interactions with proteins, which could influence protein dynamics or function medchemexpress.commedchemexpress.com. Studies on other cyanine dyes (Cy3 and Cy5) have demonstrated that fluorophore-lipid interactions can affect membrane protein dynamics and structure, and that fluorophores can interact strongly with lipid bilayers, potentially leading to misleading signals plos.orgnih.gov.
Cellular and Subcellular Localization Studies
Information regarding the specific cellular and subcellular localization studies of Cy2 dic18 (5) is not directly provided in the search results. However, its classification as a lipophilic dye suggests that it would likely localize within cellular membranes due to its affinity for lipid bilayers thermofisher.commedchemexpress.com. Lipophilic tracers are commonly employed for cell membrane tracking and lipid-based imaging . The general behavior of lipophilic carbocyanine dyes is to incorporate into membranes and diffuse laterally, thereby labeling the cellular membrane structures thermofisher.com.
Mechanistic Elucidation in Biological Systems
The understanding of Cy2 dic18 (5)'s biological effects relies on various experimental approaches to elucidate its precise mechanisms.
Advanced In Vitro Mechanistic Assays
The elucidation of Cy2 dic18 (5)'s mechanism involves in vitro assays that probe its interactions with biological targets. As a cyanine dye, it is used as a fluorescent marker, and its binding to DNA can be studied using techniques that measure fluorescence enhancement upon intercalation medchemexpress.commedchemexpress.comnih.gov. Assays that quantify binding affinities, such as those used for other DNA-binding ligands, could be employed to characterize its interaction with nucleic acids smolecule.comchemrxiv.org. Furthermore, studies on similar lipophilic dyes highlight their incorporation into lipid bilayers, suggesting that biophysical assays examining membrane partitioning and diffusion could be relevant for understanding Cy2 dic18 (5)'s behavior in cellular membranes thermofisher.commedchemexpress.complos.orgnih.govnih.govmdpi.com.
Differentiating Biological Effects from Artifact Signals
When using fluorescent dyes like Cy2 dic18 (5), it is crucial to distinguish genuine biological effects from artifact signals, particularly those arising from non-specific binding plos.orgmdpi.comstfc.ac.uknih.govsartorius.com. Water-soluble fluorophores, and by extension lipophilic ones, can interact strongly with lipid membranes, potentially leading to false signals if not properly accounted for plos.org. Non-specific binding can occur with cellular structures or the substrate, skewing experimental results stfc.ac.uksartorius.com. Methodologies exist to differentiate specific from non-specific binding, often involving control experiments, reference molecules, or analysis of binding kinetics and thermodynamics mdpi.comnih.govsartorius.com. For instance, variations in response signals (e.g., positive vs. negative changes in resistance) can indicate specific versus non-specific binding events in biosensor applications mdpi.com. Careful experimental design, including the use of appropriate controls and buffer conditions, is essential to ensure that observed effects are attributable to the intended molecular interactions of Cy2 dic18 (5) rather than artifacts stfc.ac.uksartorius.com.
Based on the available scientific literature, the compound Cy2 DiC18 is consistently described as a cyanine dye that functions as a fluorescent marker for biomolecules. Its primary mechanism of action involves interacting with biomolecules and binding to double-helical DNA through intercalation, which leads to enhanced fluorescence .
However, the searches conducted did not reveal any documented contradictory mechanistic data or ongoing debates regarding the mechanism of action for Cy2 DiC18 (5). The information consistently points to a singular, well-established mode of interaction. Consequently, it is not possible to generate content for the section "6.3.3. Resolution of Contradictory Mechanistic Data" as there is no evidence of conflicting findings in the accessible scientific literature to resolve.
As such, no data tables or detailed discussions on the resolution of contradictory mechanistic data can be provided for Cy2 DiC18 (5).
Compound Mentioned:
Cy2 DiC18
Preclinical Mechanistic Research Involving Cy2 Dic18 5 in Animal Models
Design and Implementation of Mechanistic Animal Studies
The design and implementation of mechanistic animal studies require meticulous planning to ensure the generation of robust and interpretable data. These studies aim to dissect the specific biological processes affected by a compound, moving beyond mere observation of efficacy or toxicity to understanding how an effect is achieved.
Selection of Appropriate Animal Models for Mechanistic Insight
The choice of animal model is paramount for gaining mechanistic insight. The model must possess biological characteristics that are relevant to the compound's intended mechanism of action and the disease or biological process under investigation. For fluorescent dyes like Cy2 dic18 (5), which can interact with biomolecules and potentially intercalate into DNA medchemexpress.commedchemexpress.com, models that allow for in vivo imaging or tissue analysis are often preferred. Common models in preclinical research include rodents (mice and rats) due to their genetic tractability, ease of handling, and established physiological relevance for many biological processes nih.govscielo.brnih.gov. Non-human primates may also be used when higher physiological similarity to humans is required, although their use is subject to greater ethical scrutiny and cost nih.gov. The selection criteria often balance biological relevance with practical considerations such as cost, availability, and the ability to perform specific mechanistic assays nih.govscielo.br.
Methodological Considerations for Mechanistic Investigations
Methodological rigor is essential for reproducible and valid mechanistic studies. Key considerations include:
Study Design : A well-defined experimental design is critical. This involves establishing clear objectives, formulating specific hypotheses, and employing appropriate control groups (e.g., vehicle control, sham procedures) scielo.brgardp.org.
Randomization and Blinding : To minimize bias, study subjects should be randomly assigned to treatment groups, and researchers involved in data collection and analysis should ideally be blinded to the treatment allocation scielo.br.
Minimizing Variation : Controlling for extraneous variables such as animal age, weight, sex, genetic background, and environmental conditions is crucial to reduce variability in outcomes scielo.br. Using isogenic strains where possible can further enhance consistency scielo.br.
Data Collection and Analysis : Mechanistic studies often involve a combination of in vivo imaging (if the compound is fluorescent, like Cy2 dic18 (5)), biochemical assays, molecular biology techniques (e.g., Western blotting, PCR, immunohistochemistry) on tissue samples, and potentially histological analysis scielo.brbiocytogen.com. The choice of endpoints must directly address the mechanistic questions being posed.
Evaluation of Molecular and Cellular Pathways in Vivo
Evaluating molecular and cellular pathways in vivo is the core of mechanistic research. For a compound like Cy2 dic18 (5), which is a cyanine (B1664457) dye and a fluorescent marker that can interact with biomolecules and DNA medchemexpress.commedchemexpress.com, mechanistic investigations would typically focus on its localization, interaction with cellular components, and downstream effects on biological pathways.
For instance, if Cy2 dic18 (5) is used as a fluorescent probe, studies might track its distribution within specific tissues or cellular compartments in live animals using imaging techniques. Its potential to intercalate into DNA suggests that mechanistic studies could explore its impact on DNA replication, repair mechanisms, or gene transcription. This could involve analyzing changes in the expression levels of key proteins involved in these pathways or assessing DNA damage markers in tissue samples collected from treated animals.
However, it is important to note that specific research findings detailing the in vivo evaluation of molecular and cellular pathways for Cy2 dic18 (5) in animal models were not found in the provided search results. The available information pertains to the general properties of cyanine dyes and their potential interactions.
Ethical Guidelines and Reproducibility in Preclinical Mechanistic Research
Ethical considerations and reproducibility are indispensable pillars of preclinical research involving animal models. Adherence to these principles ensures scientific integrity, animal welfare, and the generation of reliable data that can be translated to human health scielo.brbiocytogen.comlindushealth.comscribbr.comnih.gov.
Ethical Guidelines : The use of animals in research is governed by strict ethical principles, often referred to as the "3Rs": Replacement, Reduction, and Refinement biocytogen.cominsphero.com. Researchers must justify the use of animals, minimize the number of animals used while ensuring statistical power, and refine procedures to alleviate any potential pain or distress scielo.brlindushealth.comscribbr.com. Protocols are typically reviewed and approved by Institutional Animal Care and Use Committees (IACUCs) or equivalent ethics boards. Ethical considerations also extend to the humane treatment, housing, and care of animals throughout the study lindushealth.comscribbr.com.
Reproducibility : Reproducibility in preclinical research is critical for validating findings and building confidence in experimental results scielo.brnih.gov. This is achieved through transparent and detailed reporting of study designs, methodologies, animal characteristics, and statistical analyses scielo.br. Clear documentation of experimental procedures allows other researchers to replicate studies, thereby confirming or refuting original findings. Factors that can impact reproducibility include variations in animal models, experimental protocols, and data analysis methods nih.govscielo.br.
Emerging Applications and Future Research Directions for Cy2 Dic18 5
Integration in Advanced Bioimaging and Biomolecular Labeling Strategies
Cyanine (B1664457) dyes, including those related to Cy2 dic18 (5), are widely recognized for their utility in bioimaging and biomolecular labeling due to their fluorescence properties. Cy2 dic18 (5) is identified with the CAS number 127274-90-2 and its primary purpose is noted as fluorescent labeling weihuasw.com. Related compounds like "Cy2 DiC18" are described as common fluorescent markers for biomolecules that can interact with them, including binding to double-helical DNA through intercalation, which enhances their fluorescence medchemexpress.commedchemexpress.com. Another related compound, "CY2-Dise(diso3)", is a sulfonated cyanine dye engineered for enhanced water solubility and bioconjugation capabilities, making it critical in fluorescence-based biotechnological applications such as protein labeling, nucleic acid detection, and multiplexed imaging .
The ability of these dyes to be conjugated to biomolecules allows for the tracking and visualization of cellular processes and molecular interactions. The specific long alkyl chains (implied by "dic18") in some Cy2 derivatives can influence their lipophilicity and membrane integration, potentially enabling targeted cellular staining and organelle labeling glpbio.com. Furthermore, the distinct spectral properties of cyanine dyes facilitate multiplexed imaging, where multiple targets can be simultaneously detected using different fluorescent labels jacksonimmuno.com.
Table 8.1.1: Chemical Properties and Bioimaging Applications of Cy2-related Dyes
| Property/Application | Cy2 dic18 (5) | Cy2 DiC18 | CY2-Dise(diso3) |
| CAS Number | 127274-90-2 weihuasw.com | Not specified | Not specified |
| Molecular Weight | Not specified | 935.20 medchemexpress.com | 858.84 g/mol |
| Molecular Formula | Not specified | Not specified | C₃₇H₃₈N₄O₁₆S₂ |
| Primary Purpose | Fluorescent labeling weihuasw.com | Fluorescent marker for biomolecules medchemexpress.commedchemexpress.com | Fluorescence-based biotechnological applications |
| Bioimaging/Labeling Use | - | Biomolecule labeling, DNA intercalation, enhanced fluorescence upon binding medchemexpress.commedchemexpress.com | Protein labeling, nucleic acid detection, multiplexed imaging, bioconjugation |
| Key Features | - | Cyanine dye series, interacts with biomolecules medchemexpress.commedchemexpress.com | Sulfonated cyanine dye, enhanced water solubility, bioconjugation capabilities |
Potential in Homogeneous and Heterogeneous Catalysis Research
The structural complexity and chemical modifiability of cyanine dyes suggest potential applications in catalysis. Compounds similar to CY2-Dise(diso3) may serve as ligands or components in catalytic systems for organic synthesis reactions, potentially facilitating processes such as hydrogenation or oxidation . While direct evidence for Cy2 dic18 (5) in catalysis is limited, the broader field of heterogeneous catalysis, which involves solid catalysts interacting with reactants, is crucial for sustainable chemical processes stanford.edufrontiersin.org. Metal-based catalysts, oxides, and zeolites are key in this area, influencing reaction rates and selectivity through adsorption and surface reactions stanford.edumpg.demdpi.com. If Cy2 dic18 (5) or its derivatives can be immobilized on solid supports or incorporated into catalytic frameworks, they could potentially enhance catalytic efficiency in various industrial processes. Further research is needed to explore its specific role and efficacy in both homogeneous and heterogeneous catalytic systems.
Contributions to Nanomaterials and Composite Materials Research
The chemical structure of Cy2 dic18 (5) may lend itself to applications in materials science, particularly in the development of nanomaterials and composite materials. It is suggested that such compounds could be utilized in the synthesis of nanostructured materials, which find applications in electronics and photonics . Furthermore, if Cy2 dic18 (5) possesses suitable properties, it might be incorporated into polymer matrices to enhance mechanical properties or thermal stability, contributing to the development of advanced composite materials . Composite materials, by definition, combine components with distinct properties to achieve enhanced or novel characteristics, finding uses in diverse fields from aerospace to biomedical engineering nih.govmdpi.comudel.edu. The exploration of Cy2 dic18 (5) in this context would involve investigating its compatibility with various matrices and its impact on the resultant material's performance.
Addressing Knowledge Gaps and Resolving Data Discrepancies in Cy2 dic18 (5) Research
Prospects for Novel Derivatization and Functionalization
The chemical structure of cyanine dyes, including Cy2 dic18 (5), offers significant opportunities for novel derivatization and functionalization. Such modifications can be employed to fine-tune their photophysical properties, enhance their solubility, improve their stability, or introduce specific functionalities for targeted applications nih.govnih.gov. For instance, the incorporation of specific functional groups can facilitate conjugation to a wider range of biomolecules or improve their performance in catalytic or material science applications nih.gov. The development of new derivatizing agents, such as cyanoacetohydrazide for steroid analysis, exemplifies the ongoing progress in creating specialized reagents for enhanced analytical capabilities mdpi.com. Research into novel derivatives of Cy2 dic18 (5) could unlock new applications by tailoring its properties for specific demands in advanced bioimaging, targeted drug delivery, or novel catalytic processes.
Compound List:
Cy2 dic18 (5)
Cy2 DiC18
CY2-Dise(diso3)
Cy7 DiC18 (DiR)
Q & A
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on Cy2 dic18 (5)?
- Methodological Answer : Evaluate feasibility by assessing resource availability (e.g., synthetic accessibility, instrumentation). Ensure novelty via a systematic literature review. Align with ethical guidelines by minimizing hazardous waste and adhering to institutional biosafety protocols. Justify relevance by linking to unmet needs (e.g., drug discovery, materials science) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
